4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one
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Overview
Description
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is an organic compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one typically involves the introduction of fluorine atoms and trifluoromethyl groups into a butadiene framework. Common synthetic routes include:
Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.
Trifluoromethylation Reactions: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates to incorporate trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactivity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated butadiene derivatives.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alkenes.
Scientific Research Applications
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with similar structural features.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in photocatalysis and other applications.
Uniqueness
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58105-77-4 |
---|---|
Molecular Formula |
C6F8O |
Molecular Weight |
240.05 g/mol |
InChI |
InChI=1S/C6F8O/c7-4(8)3(6(12,13)14)2(1-15)5(9,10)11 |
InChI Key |
RIAQYDGZVCOEPB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=C(F)F)C(F)(F)F)C(F)(F)F)=O |
Origin of Product |
United States |
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